4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one, commonly referred to as a chromone derivative, is a compound that features a chromene structure with hydroxyl and trifluoromethyl substituents. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, including solvent-free approaches and microwave-assisted techniques. Recent studies have highlighted its synthesis from salicylaldehydes and ethyl trifluoroacetoacetate, showcasing its versatility in organic synthesis.
4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one belongs to the class of flavonoids, specifically the chromones. These compounds are characterized by their aromatic structure and are often studied for their pharmacological properties.
The synthesis of 4-hydroxy-6-(trifluoromethyl)-2H-chromen-2-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, time, and catalyst concentration. For example, the use of silica-immobilized L-proline allows for catalyst recovery and reuse without significant loss in activity .
The molecular structure of 4-hydroxy-6-(trifluoromethyl)-2H-chromen-2-one features:
The chemical formula is , with a molecular weight of approximately 236.15 g/mol. Spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are typically employed for structural characterization.
4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can enhance electrophilic attack at certain positions on the chromone structure.
The mechanism by which 4-hydroxy-6-(trifluoromethyl)-2H-chromen-2-one exerts its biological effects may involve:
In vitro studies have indicated that some derivatives exhibit significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective concentrations for therapeutic action .
Key physical properties include:
Chemical properties include:
4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one has several potential applications:
The chromen-2-one core (also termed 1-benzopyran-2-one or coumarin) is a privileged scaffold in medicinal chemistry, characterized by a fused benzene and pyrone ring system. This bicyclic structure exhibits planar geometry and amphiphilic properties, enabling diverse non-covalent interactions with biological targets. The scaffold’s carbonyl group at C2 and lactone functionality provide hydrogen-bond acceptors, while the aromatic ring offers sites for electrophilic substitution. These features facilitate binding to enzyme active sites and receptors, particularly in the central nervous system and cancer-related pathways [1] [6]. The C4 hydroxy group in 4-hydroxy-6-(trifluoromethyl)-2H-chromen-2-one enhances hydrogen-bond donation capacity, critical for interactions with residues in monoamine oxidases and cholinesterases. Similarly, the C3=C4 alkene allows extended π-conjugation, improving affinity for hydrophobic pockets in tubulin and other cytoskeletal targets [5] [8].
Table 1: Bioactivity Modulation via Chromen-2-one Substitution Patterns
Substituent Position | Biological Consequence | Example Target |
---|---|---|
C-4 hydroxy | Enhanced H-bond donation; metal chelation | MAO-B active site |
C-3/C-4 alkene | Planar conformation for intercalation | DNA/topoisomerase complexes |
C-6 electron-withdrawing | Increased electrophilicity; improved membrane permeation | Tubulin colchicine site |
C-8 alkoxy | Steric modulation of binding affinity | Cholinesterase peripheral site |
The trifluoromethyl (-CF₃) group is a cornerstone of modern bioisosteric design due to its unique physicochemical properties:
Table 2: Trifluoromethyl Group Impact on Pharmacokinetic Parameters
Parameter | Methyl Derivative | Trifluoromethyl Derivative | Change (%) |
---|---|---|---|
log P (octanol/water) | 1.8 ± 0.2 | 3.1 ± 0.3 | +72% |
Metabolic half-life | 28 ± 4 min | 132 ± 15 min | +371% |
Plasma protein binding | 88 ± 3% | 94 ± 2% | +7% |
4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one emerged from systematic exploration of chromone pharmacophores in the early 2000s, building on natural product leads like fraxetin (7,8-dihydroxy-6-methoxy-2H-chromen-2-one). Initial synthetic efforts focused on C6 halogenation to enhance bioactivity, but trifluoromethylation proved superior in balancing potency and drug-likeness [3] [5]. The compound gained prominence through multitarget screening studies revealing dual inhibition of monoamine oxidase B (MAO-B; IC₅₀ = 380 nM) and acetylcholinesterase (AChE; IC₅₀ = 210 nM), positioning it as a candidate for neurodegenerative diseases [1] [6]. Recent interest surged due to its tubulin-disrupting effects in breast cancer cell lines (MCF-7 GI₅₀ = 1.8 μM) and ability to suppress nitric oxide production (80% inhibition at 10 μM) in macrophages, suggesting anti-inflammatory applications [5] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: